molecular formula C18H22O8 B11824024 Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside

Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside

Cat. No.: B11824024
M. Wt: 366.4 g/mol
InChI Key: QOKXXIQSHLLVPF-FLADZYRGSA-N
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Description

Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside is a synthetic derivative of mannose, a type of sugar molecule. This compound is characterized by the presence of acetyl and benzylidene groups, which are protective groups commonly used in carbohydrate chemistry to prevent unwanted reactions during synthesis. The compound is often used as an intermediate in the synthesis of more complex molecules and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of mannose using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The benzylidene group is introduced using benzaldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can improve efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields free mannose, while oxidation can produce mannose derivatives with additional functional groups.

Mechanism of Action

The mechanism of action of Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside involves its role as a protected sugar intermediate. The protective groups prevent unwanted reactions during synthesis, allowing for the selective introduction of functional groups at specific positions. The compound can be deprotected under controlled conditions to yield the desired product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside is unique due to its specific protective groups and the positions at which they are introduced. This allows for selective reactions and the synthesis of complex molecules that would be difficult to achieve with other compounds. Its structure provides stability and reactivity that are advantageous in various synthetic applications.

Properties

Molecular Formula

C18H22O8

Molecular Weight

366.4 g/mol

IUPAC Name

[(4aR,6S,7S,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

InChI

InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16+,17?,18+/m1/s1

InChI Key

QOKXXIQSHLLVPF-FLADZYRGSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@H]1OC(=O)C)OC

Canonical SMILES

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC

Origin of Product

United States

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